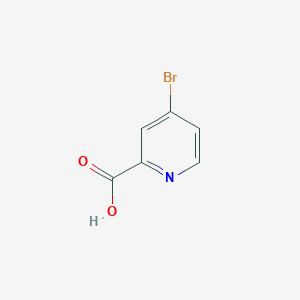

4-Bromopicolinic acid

Description

The exact mass of the compound 4-Bromopyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHHYRNGCJYQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352741 | |

| Record name | 4-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-03-1 | |

| Record name | 4-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopicolinic Acid (CAS: 30766-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinic acid, identified by the CAS number 30766-03-1, is a halogenated pyridine (B92270) carboxylic acid derivative.[1][2] It serves as a pivotal synthetic intermediate and building block in various fields, most notably in medicinal chemistry and agrochemical development.[1][3] Its structural features—a pyridine ring, a carboxylic acid group, and a bromine atom—confer versatile reactivity, making it a valuable component in the synthesis of complex, biologically active molecules.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Physicochemical Properties

This compound typically presents as a white to off-white or light yellow crystalline solid.[1][3][5] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 30766-03-1 | [2][3][6][7] |

| Molecular Formula | C₆H₄BrNO₂ | [2][3][8] |

| Molecular Weight | 202.01 g/mol | [2][3][6][8] |

| Appearance | White to light yellow solid/powder | [3][5] |

| Melting Point | 172-174 °C | [2][6] |

| Boiling Point (Predicted) | 347.8 ± 27.0 °C | [2] |

| pKa (Predicted) | 3.25 ± 0.10 | [2] |

| Solubility | Sparingly soluble in DMSO, Methanol, Water. Soluble in polar solvents. | [1][2] |

| Storage | Room temperature or 2-8°C. Keep sealed in a dry, dark place. | [2][3][9] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While detailed spectral data is often proprietary, typical quality control findings are listed.

| Analysis Type | Observation | References |

| ¹H NMR | Spectrum consistent with the chemical structure of this compound. | [5][10] |

| Purity (HPLC) | ≥ 95-99% | [5][6][7] |

| InChI | InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | [2][7][10] |

| SMILES | C1(C(O)=O)=NC=CC(Br)=C1 | [2][10] |

Synthesis and Experimental Protocols

The most commonly cited method for synthesizing this compound is the oxidation of 4-bromo-2-methylpyridine (B16423), typically using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[11] This approach is favored for its efficiency and relatively high yield.[11]

Experimental Protocol: Oxidation of 4-Bromo-2-methylpyridine

This protocol is adapted from established synthesis procedures.[2][11]

Materials:

-

4-bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (optional, for extraction)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-bromo-2-methylpyridine (1.0 eq) and water.

-

Heating: Heat the stirred mixture to approximately 80°C.[2]

-

Oxidant Addition: Add potassium permanganate (KMnO₄) (approx. 4.5 eq) portion-wise over 2-3 hours, maintaining the reaction temperature at 80-82°C.[11]

-

Reaction Monitoring: Continue stirring at 80°C for an additional 3-4 hours until the reaction is complete (monitor by TLC or LC-MS).[2]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification: Carefully adjust the pH of the clear filtrate to 4-5 with concentrated HCl. A white precipitate of this compound will form.[2]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). An alternative workup involves vacuum concentrating the filtrate, adding ethanol to precipitate inorganic salts, filtering, and then concentrating the final filtrate to yield the product.[2]

Caption: General workflow for the synthesis of this compound via oxidation.

Reactivity and Key Chemical Transformations

The utility of this compound stems from its two distinct reactive sites: the carboxylic acid and the C4-bromine atom. This dual functionality allows for orthogonal chemical modifications.

-

Carboxylic Acid Group: The -COOH group can readily undergo standard transformations such as esterification, amidation (coupling with amines), reduction to an alcohol, or conversion to an acyl chloride.

-

Bromine Atom: The bromine atom is an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 4-position of the pyridine ring.[4]

Caption: Common transformations of this compound's functional groups.

Applications in Research and Development

This compound is a versatile building block with documented applications across several R&D sectors.

-

Pharmaceutical Synthesis: It is a key intermediate in the development of new therapeutic agents. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and antibacterial properties.[1][3] The compound has also been linked to activity as a metabotropic glutamate (B1630785) receptor antagonist.[1]

-

Agrochemicals: The pyridine core is a common feature in many pesticides. This compound serves as a precursor for novel herbicides and fungicides aimed at improving crop protection.[3]

-

Material Science: It is employed in the synthesis of advanced materials, such as specialized polymers and coatings, where the pyridine moiety can impart specific properties like thermal stability or chelating ability.[3]

-

Biochemical Research: The molecule is used as a tool in studying biochemical pathways and enzyme interactions.[3]

Caption: Logical map of this compound to its main R&D applications.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed during handling, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

This compound is a high-value chemical intermediate whose utility is well-established in the fields of drug discovery, agrochemical synthesis, and material science. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for chemists and researchers. Proper understanding of its characteristics and safe handling are essential for its effective application in creating novel and complex molecules.

References

- 1. CAS 30766-03-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. file.leyan.com [file.leyan.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 30766-03-1|this compound|BLD Pharm [bldpharm.com]

- 10. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]

- 11. Page loading... [guidechem.com]

physical properties of 4-Bromopicolinic acid

An In-depth Technical Guide on the Physical Properties of 4-Bromopicolinic Acid

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. The information is presented with clarity and detail, including quantitative data, experimental methodologies, and logical workflows to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 30766-03-1, is a brominated derivative of picolinic acid.[1] It presents as a solid at room temperature, with colors described as off-white or white to almost white crystalline powder or fine needles.[1][2]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H4BrNO2 | [2][3][4] |

| Molecular Weight | 202.01 g/mol | [2][3][5] |

| Melting Point | 172-174 °C | [3][5][6][7] |

| Boiling Point | 347.8 °C at 760 mmHg | [3][6] |

| pKa (Predicted) | 3.25 ± 0.10 | [2][7] |

| Solubility | Sparingly soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2][7][8] Soluble in polar solvents and less soluble in non-polar solvents.[1] | |

| Appearance | Off-white solid/fine needles/powder to crystal | [1][2] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key .

Melting Point Determination

The melting point of an organic solid can be determined using a melting point apparatus, such as a Mel-Temp or a Vernier melt station.[9][10]

-

Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11] For a pure substance like this compound, this range is expected to be narrow.

Boiling Point Determination

The boiling point is typically determined for liquids using distillation.[10] For a high-boiling-point solid like this compound, this value is often predicted or determined under vacuum and extrapolated to atmospheric pressure. The reported boiling point of 347.8 °C at 760 mmHg is likely a calculated value.[3][6] A standard experimental procedure would involve:

-

Apparatus Setup: A small amount of the substance is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.[10]

-

Heating: The flask is heated, and the temperature is monitored.

-

Measurement: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature at which the liquid actively boils and its vapor condenses on the thermometer bulb.[10]

Solubility Assessment

A qualitative assessment of solubility can be performed through simple mixing experiments.[12]

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, methanol, DMSO, hexane) is added to each test tube.

-

Observation: The mixture is agitated. The solubility is observed and categorized as soluble, sparingly soluble, or insoluble based on the amount of solid that dissolves. The polarity of a compound influences its solubility, with polar compounds generally dissolving in polar solvents.[9][11]

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally by titration.

-

Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent if solubility is low.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a pH meter.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical processes related to this compound.

Caption: Workflow for determining key physical properties.

Caption: Synthesis pathway from 4-bromo-2-methylpyridine.

Caption: Logic diagram for structural confirmation via spectroscopy.

References

- 1. CAS 30766-03-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 30766-03-1 [chemnet.com]

- 7. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [amp.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. teachy.ai [teachy.ai]

- 12. amherst.edu [amherst.edu]

4-Bromopicolinic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Bromopicolinic acid, a key building block in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its solubility is critical for designing, developing, and optimizing synthetic routes and formulation strategies. This document compiles available solubility data, details a comprehensive experimental protocol for its determination, and outlines its typical workflow in a drug discovery context.

Physicochemical Properties

This compound presents as a white to off-white crystalline solid.[1] Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a carboxylic acid group, imparts a polar nature to the molecule.[1][4] This polarity is a key determinant of its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | [3][5] |

| Molecular Weight | 202.01 g/mol | [2][3] |

| Melting Point | 172-174 °C | [3] |

| pKa (Predicted) | 3.25 ± 0.10 | [3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in the public domain. The available information indicates a general trend of higher solubility in polar solvents and limited solubility in non-polar solvents.[1]

| Solvent/System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [3][6][7] |

| Methanol (B129727) | Sparingly Soluble | [3][6][7] |

| Water | Sparingly Soluble | [3][6][7] |

| Alcohols | Soluble (qualitative) | [1] |

| Non-polar solvents | Less soluble (qualitative) | [1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9] The following protocol is a detailed methodology for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (purity ≥ 98%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10]

-

Equilibrate the mixture for a sufficient period to ensure thermodynamic equilibrium is reached. This can range from 24 to 72 hours.[8][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[8][10] This step must be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method. This is to prevent precipitation of the compound.[10]

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, a C18 reversed-phase column is often suitable for picolinic acid derivatives.[11][12] The mobile phase could consist of a mixture of methanol or acetonitrile (B52724) and water with a pH modifier like phosphoric acid.[12] Detection can be performed at a wavelength corresponding to the UV absorbance maximum of this compound (typically around 254 nm for pyridine derivatives).[13][14]

-

For UV-Vis spectrophotometry, a calibration curve of known concentrations of this compound in the solvent must be prepared to determine the concentration of the unknown sample.[14]

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or g/100mL.

-

3. Data Analysis and Reporting:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The final solubility value is reported as the mean of the triplicate measurements with the standard deviation.

-

The temperature at which the solubility was determined must be clearly stated.

Logical Relationships and Workflows

As this compound is primarily used as a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow in a drug discovery program where a new chemical entity (NCE) is synthesized using this compound as a starting material.[15][16]

References

- 1. CAS 30766-03-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]

- 4. This compound | Pyridines | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. primescholars.com [primescholars.com]

An In-Depth Technical Guide to 4-Bromopicolinic Acid: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its structural features suggest potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable insights for researchers engaged in its study and application. The document details its physicochemical characteristics, spectroscopic profile, and known biological activities, with a focus on its role as a metabotropic glutamate (B1630785) receptor antagonist.

Core Properties of this compound

A summary of the key theoretical and experimentally determined properties of this compound is presented below.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 172-174 °C | [2][3] |

| Boiling Point | 347.8 °C at 760 mmHg | [2] |

| pKa | 3.25 ± 0.10 (Predicted) | [4] |

| Solubility | Sparingly soluble in water, methanol, and DMSO. Soluble in hot water, alcohol, and ether. | [4] |

| InChI Key | RPHHYRNGCJYQSP-UHFFFAOYSA-N |

Spectroscopic and Structural Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Data Type | Key Features | Source(s) |

| ¹H NMR | Spectrum available from commercial suppliers. Expected signals for aromatic protons and the carboxylic acid proton. | [5] |

| ¹³C NMR | Predicted chemical shifts for the pyridine (B92270) ring and carboxyl carbons. | [6] |

| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C and C-N (aromatic ring), and C-Br stretching. | [7][8] |

| Mass Spectrometry | Expected molecular ion peaks (M+ and M+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). | [9][10][11] |

| X-ray Crystallography | The crystal structure has been reported, providing definitive bond lengths and angles. | [12][13] |

Theoretical Properties: A Computational Perspective

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can be calculated to understand the molecule's electronic properties and reactivity. The HOMO is expected to be localized on the bromine atom and the pyridine ring, while the LUMO is likely centered on the carboxylic acid group and the pyridine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other molecules. The region around the carboxylic acid proton will be highly positive (electrophilic), while the nitrogen and oxygen atoms will be regions of negative potential (nucleophilic).

-

Spectroscopic Properties: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. These calculated spectra can be compared with experimental data to confirm the structure and aid in the assignment of spectral peaks.

The following diagram illustrates a logical workflow for performing a computational analysis of this compound using DFT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline key experimental procedures.

Synthesis of this compound

This compound can be synthesized via the oxidation of 4-bromo-2-methylpyridine (B16423).[4][18]

Materials:

-

4-bromo-2-methylpyridine

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, suspend 4-bromo-2-methylpyridine in water.

-

Heat the mixture to 70-80°C with stirring.

-

Gradually add potassium permanganate to the reaction mixture. Maintain the temperature and continue stirring for several hours until the reaction is complete (indicated by the disappearance of the purple color).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to a pH of 4-5 to precipitate the crude product.

-

Collect the solid by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, or by extraction with dichloromethane followed by crystallization.[18]

The following diagram outlines the synthesis and purification workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a downfield, often broad, signal for the carboxylic acid proton.[6][19][20] The ¹³C NMR spectrum will display signals for the six carbon atoms, with the carboxyl carbon appearing at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates.[7][8][21][22][23]

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations corresponding to the aromatic ring and the C-Br bond.

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum will show the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+ and M+2 isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.[9][10][11][24]

Biological Activity: A Metabotropic Glutamate Receptor Antagonist

This compound has been identified as a metabotropic glutamate receptor (mGluR) antagonist.[25] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for modulating synaptic plasticity and neuronal excitability.[26][27][28] mGluRs are G-protein coupled receptors that are classified into three groups (I, II, and III).

As an antagonist, this compound likely binds to mGluRs and inhibits the downstream signaling cascades initiated by glutamate. The specific mGluR subtype(s) targeted by this compound would determine its precise pharmacological effects. Antagonism of Group I mGluRs (mGluR1 and mGluR5), for example, could modulate pathways involving phospholipase C (PLC) and inositol (B14025) trisphosphate (IP₃), thereby affecting intracellular calcium levels and protein kinase C (PKC) activity.[29][30][31] Antagonism of Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors would likely impact adenylyl cyclase activity and cyclic AMP (cAMP) levels.[30]

The following diagram illustrates a simplified signaling pathway for a Group I metabotropic glutamate receptor and the potential point of intervention for an antagonist like this compound.

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its role as a metabotropic glutamate receptor antagonist highlights its potential for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its theoretical and experimental characteristics, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into its specific interactions with mGluR subtypes and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 30766-03-1 [chemnet.com]

- 3. This compound [oakwoodchemical.com]

- 4. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]

- 5. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR [m.chemicalbook.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. amherst.edu [amherst.edu]

- 8. webassign.net [webassign.net]

- 9. google.com [google.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 18. Page loading... [wap.guidechem.com]

- 19. web.pdx.edu [web.pdx.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. webassign.net [webassign.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. CAS 30766-03-1: this compound | CymitQuimica [cymitquimica.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. ijbs.com [ijbs.com]

- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. oncotarget.com [oncotarget.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromopicolinic Acid: Discovery, Synthesis, and Biological Significance

Introduction

This compound, a brominated derivative of picolinic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its strategic substitution with a bromine atom at the 4-position of the pyridine (B92270) ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of this compound, with a focus on its role as a metabotropic glutamate (B1630785) receptor antagonist and its potential antibacterial and anti-inflammatory activities.

Physicochemical Properties

This compound is an off-white to white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [2] |

| Melting Point | 172-174 °C | [3] |

| Boiling Point | 347.8 °C at 760 mmHg | [3] |

| Appearance | Off-white to white crystalline solid/fine needles | [1][4] |

| Solubility | Sparingly soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and water. Soluble in polar solvents like alcohols. Less soluble in non-polar solvents. | [1] |

| CAS Number | 30766-03-1 | [2] |

Discovery and History

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of picolinic acid derivatives for therapeutic applications. The crystal structure of this compound has been reported, which provides a definitive structural characterization of the molecule.[5] The primary route for its synthesis, the oxidation of 4-bromo-2-methylpyridine (B16423), has become a well-established method.[4][5]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄).[4][5]

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

This protocol is based on established laboratory procedures.[4][5]

Materials:

-

4-bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a 10 L glass reactor, purge with nitrogen for 30 minutes.

-

Add 5 L of purified water and 2.0 kg (13.23 mol) of 4-bromo-2-methylpyridine.

-

Stir the mixture for 30 minutes.

-

Add 5.3 kg (33.54 mol) of potassium permanganate to the reactor.

-

Increase the temperature and maintain the reaction at 70-80°C for 3 hours.

-

Cool the reaction solution to room temperature.

-

Slowly pour the reaction mixture into 5 L of an ice-water mixture and stir for 30 minutes.

-

Filter the solution.

-

Add an equal volume of dichloromethane (4.5 L) to the filtrate.

-

Stir for 2 hours to induce crystallization.

-

Filter the precipitate and dry to obtain 1.9 kg of white, solid this compound.

Characterization:

The synthesized this compound can be characterized using various spectroscopic techniques:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Characterizes the carbon skeleton.

-

FT-IR: Identifies the functional groups present.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has garnered attention for its diverse biological activities, primarily as a metabotropic glutamate receptor antagonist and for its potential antibacterial and anti-inflammatory properties.[4]

Metabotropic Glutamate Receptor Antagonism

This compound acts as an antagonist of metabotropic glutamate receptors (mGluRs).[4] These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. By inhibiting the activity of these receptors, this compound can influence a variety of neurological processes. The specific subtypes of mGluRs that this compound targets and its affinity for these receptors are areas of ongoing research.

Potential Signaling Pathway

As a metabotropic glutamate receptor antagonist, this compound can interfere with the canonical signaling pathways associated with these receptors. For instance, antagonism of Group I mGluRs (mGluR1 and mGluR5) would be expected to inhibit the activation of phospholipase C (PLC), leading to a downstream reduction in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, would modulate intracellular calcium release and protein kinase C (PKC) activity.

Caption: A diagram showing the potential mechanism of action of this compound as a metabotropic glutamate receptor antagonist.

Antibacterial and Anti-inflammatory Properties

Preliminary studies have indicated that this compound possesses antibacterial activity against Staphylococcus aureus and anti-inflammatory properties.[4] It has also been suggested to have antifungal activity against Candida albicans.[4] The precise mechanisms underlying these activities and the minimum inhibitory concentrations (MICs) or half-maximal inhibitory concentrations (IC50) are yet to be fully elucidated and represent a promising area for future research.

Applications in Drug Discovery and Development

The unique chemical structure and biological activities of this compound make it a valuable scaffold for the development of novel therapeutic agents. Its role as a synthetic intermediate allows for the introduction of various functional groups, enabling the generation of libraries of compounds for screening against a wide range of biological targets.[1] Its applications extend to the agrochemical and dyestuff industries as well.[4]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its established synthesis, well-characterized structure, and diverse biological activities, particularly its role as a metabotropic glutamate receptor antagonist, position it as a valuable tool in neuroscience research and as a promising starting point for the development of new therapeutics. Further investigation into its antibacterial and anti-inflammatory properties is warranted to fully explore its therapeutic potential.

References

4-Bromopicolinic Acid: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-bromopicolinic acid, a key building block in medicinal chemistry and a compound of interest for its biological activities, including its role as a metabotropic glutamate (B1630785) receptor antagonist.[1] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-2-pyridinecarboxylic acid |

| CAS Number | 30766-03-1[2] |

| Molecular Formula | C₆H₄BrNO₂[2] |

| Molecular Weight | 202.01 g/mol [2][3] |

| Melting Point | 172-174 °C |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Sparingly soluble in dimethyl sulfoxide, methanol (B129727), and water. |

Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.68 | d | 1H | H6 |

| 8.25 | s | 1H | H3 |

| 7.85 | d | 1H | H5 |

| ~13-14 | br s | 1H | COOH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 165.5 | C=O (Carboxylic Acid) |

| 152.0 | C2 |

| 151.8 | C6 |

| 133.0 | C4 |

| 130.5 | C5 |

| 128.0 | C3 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1585 | Medium | C=C stretch (Aromatic Ring) |

| 1500-1400 | Medium | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~750 | Medium | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Abundance (%) | Assignment |

| 201/203 | ~100/98 | [M]⁺ (Molecular Ion, Br isotopes) |

| 184/186 | ~40/39 | [M-OH]⁺ |

| 156/158 | ~60/59 | [M-COOH]⁺ |

| 122 | ~20 | [M-Br]⁺ |

| 77 | ~30 | [C₅H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-bromo-2-methylpyridine (B16423).

Materials:

-

4-bromo-2-methylpyridine

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, suspend 4-bromo-2-methylpyridine in water.

-

Heat the mixture to approximately 70-80°C with stirring.

-

Gradually add potassium permanganate to the reaction mixture in portions, maintaining the temperature. The disappearance of the purple color indicates the consumption of the oxidizing agent.

-

After the addition is complete, continue stirring at the same temperature for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude product.

-

Collect the solid by filtration.

-

The crude product can be further purified by recrystallization, for example, by dissolving in a minimal amount of a suitable solvent and then inducing crystallization by adding a non-solvent like dichloromethane.

-

Filter the purified crystals and dry under vacuum.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

IR Spectroscopy:

-

For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Visualizations

Below are diagrams representing a key synthesis workflow and a relevant biological pathway for this compound.

Caption: A workflow diagram for the synthesis of this compound.

Caption: Antagonistic action on a metabotropic glutamate receptor signaling pathway.

References

Potential Biological Activities of 4-Bromopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, has emerged as a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its potential biological activities, focusing on its roles as a metabotropic glutamate (B1630785) receptor antagonist, a deoxycytidine kinase inhibitor, and its antibacterial and anti-inflammatory properties. This document summarizes the current, albeit limited, understanding of its mechanisms of action, presents detailed experimental protocols for its evaluation, and utilizes structured data presentation and visual diagrams to facilitate comprehension and further research. While direct quantitative data for this compound is not extensively available in publicly accessible literature, this guide provides the foundational knowledge and methodological framework for its comprehensive investigation.

Introduction

This compound is a pyridine (B92270) carboxylic acid derivative with the chemical formula C₆H₄BrNO₂. Its structure, featuring a bromine atom at the 4-position of the picolinic acid backbone, confers specific physicochemical properties that are believed to contribute to its biological activities. Preliminary investigations suggest its potential modulation of key biological pathways, making it a candidate for further exploration in therapeutic development.

Potential Biological Activities

Based on available literature, this compound is suggested to exhibit the following biological activities:

-

Metabotropic Glutamate Receptor Antagonism: Picolinic acid derivatives are known to interact with glutamate receptors. This compound is postulated to act as an antagonist at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.

-

Deoxycytidine Kinase Inhibition: It has been suggested that this compound may act as an inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway responsible for the phosphorylation of deoxyribonucleosides. Inhibition of dCK can impact DNA synthesis and repair, making it a target for antiviral and anticancer therapies.

-

Antibacterial Activity: There are indications of this compound possessing antibacterial properties, particularly against Staphylococcus aureus. The mechanism is yet to be fully elucidated but may involve the disruption of essential bacterial metabolic pathways.

-

Anti-inflammatory Effects: The compound is also reported to have potential anti-inflammatory effects. This activity could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative bioactivity data (e.g., IC50, Ki, MIC) for this compound. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Assay Type | Inhibitor | IC50 / Ki | Reference |

| Deoxycytidine Kinase | Kinase Activity Assay | This compound | Data Not Available | - |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | This compound | Data Not Available | - |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme Activity Assay | This compound | Data Not Available | - |

Table 2: Receptor Binding Data

| Receptor Target | Ligand | Assay Type | IC50 / Ki | Reference |

| Metabotropic Glutamate Receptor (subtype) | This compound | Radioligand Binding Assay | Data Not Available | - |

Table 3: Antimicrobial Activity Data

| Organism | Strain | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | (e.g., ATCC 29213) | This compound | Data Not Available | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of this compound.

Metabotropic Glutamate Receptor (mGluR) Binding Assay

This protocol is designed to determine the binding affinity of this compound to a specific mGluR subtype.

Materials:

-

Cell membranes expressing the mGluR subtype of interest

-

Radioligand (e.g., [³H]-quisqualate)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1.25 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of the cell membrane preparation to each well.

-

Add 25 µL of the appropriate this compound dilution or vehicle control.

-

Add 25 µL of the radioligand at a concentration near its Kd value.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known mGluR ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol measures the inhibitory effect of this compound on dCK activity.

Materials:

-

Recombinant human dCK enzyme

-

[³H]-deoxycytidine

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound

-

DE-81 ion-exchange filter paper

-

Wash buffer (e.g., 1 mM ammonium (B1175870) formate)

-

Ethanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Set up the reaction mixture in microcentrifuge tubes containing assay buffer, ATP, and [³H]-deoxycytidine.

-

Add the appropriate dilution of this compound or vehicle control.

-

Initiate the reaction by adding the dCK enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto DE-81 filter paper discs.

-

Wash the filter discs three times with wash buffer, followed by a final wash with ethanol, to remove unreacted substrate.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of dCK inhibition for each concentration of this compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Staphylococcus aureus

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Prepare an inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. The turbidity can also be measured using a microplate reader.

In Vitro Anti-inflammatory Assays (COX-2 and iNOS Inhibition)

These protocols assess the ability of this compound to inhibit the activity of COX-2 and the expression of iNOS in a cell-based model.

4.4.1. COX-2 Inhibition Assay

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Arachidonic acid

-

PGE₂ ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression.

-

Add arachidonic acid to the cells for 15 minutes.

-

Collect the cell supernatant and measure the concentration of Prostaglandin E₂ (PGE₂) using a commercial ELISA kit.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

4.4.2. iNOS Expression and Nitric Oxide Production Assay

Materials:

-

RAW 264.7 macrophage cell line

-

LPS

-

This compound

-

Griess reagent

-

Western blotting reagents and antibodies for iNOS and a loading control (e.g., β-actin)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate (for NO measurement) and a 6-well plate (for Western blotting).

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

For nitric oxide (NO) measurement, collect the supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

For iNOS expression, lyse the cells from the 6-well plate, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against iNOS and a loading control.

-

Quantify the band intensities to determine the effect of this compound on iNOS protein expression.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound.

Caption: General workflow for the biological evaluation of this compound.

Caption: Postulated antagonism of mGluR signaling by this compound.

Conclusion

This compound presents a scaffold with potential for diverse biological activities, including modulation of the glutamatergic system, inhibition of nucleotide salvage pathways, and antimicrobial and anti-inflammatory effects. This guide has outlined the current understanding and provided a detailed framework for the experimental validation of these activities. The lack of specific quantitative data highlights a significant gap in the literature and underscores the need for further focused research. The methodologies and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to elucidating the therapeutic potential of this compound and its derivatives.

4-Bromopicolinic Acid: An Examination of its Role as a Metabotropic Glutamate Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the scientific literature did not yield direct, peer-reviewed evidence supporting the classification of 4-Bromopicolinic acid as a metabotropic glutamate (B1630785) receptor (mGluR) antagonist. The information available from chemical suppliers regarding this specific activity is not substantiated by primary research. However, to provide a relevant and technically detailed resource in the spirit of the user's request, this guide will focus on a closely related and well-documented compound, 4-Bromohomoibotenic acid (BrHI) , which has been studied for its effects on metabotropic glutamate receptors. This document will clearly delineate that the presented data, protocols, and pathways pertain to 4-Bromohomoibotenic acid.

Introduction to 4-Bromohomoibotenic Acid and Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] They are involved in a variety of physiological processes, including learning, memory, and pain perception.[1][2] Dysregulation of mGluR signaling has been implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug development.[3][4]

mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[3] Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation stimulates phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP₃) production and intracellular calcium mobilization.[5][6]

(R,S)-4-bromohomoibotenate (BrHI) is a glutamate analogue that has been shown to stimulate phosphoinositide hydrolysis in rat cerebral cortical slices, suggesting it activates a metabotropic glutamate receptor.[7][8] Notably, its effects are not blocked by ionotropic glutamate receptor antagonists.[7] Studies have indicated that BrHI may selectively activate a novel mGluR that is insensitive to the broad-spectrum mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD).[7][9]

Quantitative Data on 4-Bromohomoibotenic Acid Activity

The following table summarizes the quantitative data available for the activity of 4-Bromohomoibotenic acid at metabotropic glutamate receptors.

| Compound | Assay | Receptor Subtype(s) | Activity | Value | Reference |

| (R,S)-4-bromohomoibotenate (BrHI) | Phosphoinositide Hydrolysis | mGluR (in rat cerebral cortical slices) | Agonist | EC₅₀ = 190 µM | [7] |

| 4-bromohomoibotenic acid (BrHI) | Phosphoinositide Hydrolysis | mGluR1a (expressed in stable cell line) | Weak Partial Agonist | - | [9] |

| 4-bromohomoibotenic acid (BrHI) | Electrophysiology (in Xenopus oocytes) | mGluR1a | No Agonist Activity | - | [9] |

| 4-bromohomoibotenic acid (BrHI) | Electrophysiology (in Xenopus oocytes) | mGluR5a | Weak Agonist | - | [9] |

| 4-bromohomoibotenic acid (BrHI) | Functional Assay | mGluR2 (expressed in BHK cells) | No Activity | - | [9] |

| 4-bromohomoibotenic acid (BrHI) | Functional Assay | mGluR4a (expressed in stable BHK cell lines) | Weak Agonist Activity | - | [9] |

| 4-bromohomoibotenic acid (BrHI) | Functional Assay | mGluR7a (expressed in stable BHK cell lines) | Weak Agonist Activity | - | [9] |

Experimental Protocols

Phosphoinositide Hydrolysis Assay in Rat Cortical Slices

This protocol is based on the methodology used to determine the EC₅₀ of BrHI.[7]

Objective: To measure the stimulation of phosphoinositide hydrolysis by a compound in brain tissue.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Ringer bicarbonate buffer (containing 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂/5% CO₂

-

myo-[³H]inositol

-

Lithium chloride (LiCl)

-

Test compound (e.g., 4-Bromohomoibotenic acid)

-

Perchloric acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

Procedure:

-

Tissue Preparation: Cerebral cortical slices (350 µm x 350 µm) are prepared from rat brains.

-

Labeling: Slices are pre-incubated in Krebs-Ringer buffer containing myo-[³H]inositol for 60 minutes at 37°C to label the membrane phosphoinositide pools.

-

Assay Initiation: The labeling buffer is removed, and the slices are washed. The assay is initiated by adding fresh buffer containing 10 mM LiCl. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Compound Addition: The test compound (BrHI) is added at various concentrations. Slices are incubated for a specified time (e.g., 60 minutes).

-

Assay Termination: The incubation is terminated by the addition of ice-cold perchloric acid.

-

Extraction of Inositol Phosphates: The samples are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography with Dowex AG1-X8 columns.

-

Quantification: The radioactivity of the eluted inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

Functional Assays in Stably Transfected Cell Lines

This protocol describes a general method for assessing the activity of compounds on specific mGluR subtypes expressed in cell lines.[9]

Objective: To determine the agonist or antagonist activity of a compound at a specific recombinant mGluR subtype.

Materials:

-

Baby Hamster Kidney (BHK) cells stably expressing the mGluR subtype of interest (e.g., mGluR1a, mGluR2, mGluR4a, mGluR7a).

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A method to measure downstream signaling (e.g., for Gq-coupled receptors like mGluR1a, a fluorescent calcium indicator like Fura-2 AM; for Gi/o-coupled receptors like mGluR2, 4a, and 7a, measurement of forskolin-stimulated cAMP accumulation).

-

Test compound (e.g., 4-Bromohomoibotenic acid).

-

Reference agonist and antagonist.

Procedure:

-

Cell Culture: Maintain the stably transfected BHK cells under standard cell culture conditions.

-

Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates). For calcium mobilization assays, load the cells with a calcium-sensitive dye. For cAMP assays, pre-treat cells with a phosphodiesterase inhibitor.

-

Compound Application: Add the test compound at various concentrations to the cells.

-

Signal Detection:

-

Calcium Mobilization: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

cAMP Accumulation: Stimulate the cells with forskolin (B1673556) in the presence of the test compound. After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., ELISA-based).

-

-

Data Analysis:

-

For agonists, plot the response as a function of compound concentration to determine EC₅₀ and maximal efficacy.

-

For antagonists, co-apply the compound with a known agonist and measure the shift in the agonist's concentration-response curve to determine the antagonist's potency (e.g., IC₅₀ or Kₑ).

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 4-Bromohomoibotenic Acid

The following diagram illustrates the proposed signaling pathway for 4-Bromohomoibotenic acid (BrHI) at a Gq-coupled metabotropic glutamate receptor, based on its observed stimulation of phosphoinositide hydrolysis.

Caption: Proposed signaling cascade for 4-Bromohomoibotenic acid at Group I mGluRs.

Experimental Workflow for Characterizing a Novel mGluR Ligand

This diagram outlines a typical workflow for the initial characterization of a novel compound like BrHI at metabotropic glutamate receptors.

Caption: General workflow for pharmacological profiling of a novel mGluR ligand.

Conclusion

While this compound itself is not documented as a metabotropic glutamate receptor antagonist in the peer-reviewed literature, the related compound 4-Bromohomoibotenic acid serves as an interesting pharmacological tool. The available data suggest that BrHI acts as an agonist, particularly at a novel phosphoinositide-linked mGluR that is insensitive to 1S,3R-ACPD. Its weak activity at several cloned mGluR subtypes highlights the complexity of glutamate receptor pharmacology and the potential for the discovery of new receptor subtypes. Further research is warranted to fully elucidate the specific molecular targets of BrHI and its potential utility in probing the physiological and pathological roles of metabotropic glutamate receptors.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 4. Metabotropic glutamate receptors as emerging research targets in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromohomoibotenic acid selectively activates a 1-aminocyclopentane-1S,3R-dicarboxylic acid-insensitive metabotropic glutamate receptor coupled to phosphoinositide hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4‐Bromohomoibotenic Acid Selectively Activates a 1‐Aminocyclopentane‐1S,3R‐Dicarboxylic Acid‐Insensitive Metabotropic Glutamate Receptor Coupled to Phosphoinositide Hydrolysis in Rat Cortical Slices | Semantic Scholar [semanticscholar.org]

- 9. 4-Methylhomoibotenic acid activates a novel metabotropic glutamate receptor coupled to phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Untapped Potential: A Technical Guide to the Antibacterial and Anti-inflammatory Properties of 4-Bromopicolinic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, is emerging as a compound of significant interest in medicinal chemistry. While comprehensive research on this specific molecule is in its nascent stages, the broader family of picolinic acid derivatives has demonstrated considerable potential as both antibacterial and anti-inflammatory agents. This technical guide consolidates the available information on this compound and extrapolates its potential activities based on the well-documented biological effects of its structural analogs, particularly picolinic acid and its metal complexes. This document aims to provide a foundational resource for researchers and drug development professionals, detailing potential mechanisms of action, relevant experimental protocols for evaluation, and a structured overview of quantitative data from related compounds.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of tryptophan with a well-established role in various physiological and pathological processes, including immunological responses and as a metal chelator.[1][2] The introduction of a bromine atom at the 4-position of the pyridine (B92270) ring, yielding this compound, is anticipated to modulate its electronic properties, lipophilicity, and ultimately its biological activity.[3] Preliminary data suggests that this compound possesses antibacterial activity against Staphylococcus aureus and anti-inflammatory properties concerning the fungus Candida albicans.[3] This guide delves into the current understanding and future prospects of this compound as a therapeutic scaffold.

Antibacterial Properties

The antibacterial potential of picolinic acid and its derivatives, including this compound, is thought to be linked to their ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes.[4] Metal complexes of picolinic acid have shown broad-spectrum antibacterial activity.[5][6]

Quantitative Antibacterial Data for Picolinic Acid Metal Complexes

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various metal complexes of picolinic acid against a range of bacterial species. This data serves as a benchmark for the potential efficacy of this compound and its derivatives.

| Compound | Test Organism | MIC (mg/mL) | Reference |

| Picolinic Acid | Serratia marcescens | 0.5 | [4] |

| Klebsiella pneumoniae | 0.5 | [4] | |

| Escherichia coli | 0.5 | [4] | |

| Shigella flexneri | 0.5 | [4] | |

| Bacillus cereus | 0.5 | [4] | |

| Proteus vulgaris | 0.5 | [4] | |

| Micrococcus luteus | 0.5 | [4] | |

| Staphylococcus aureus | 2.0 | [4] | |

| Zinc Picolinate | Bacillus cereus | 0.5 | [5][6] |

| Shigella flexneri | 0.5 | [5][6] | |

| Proteus vulgaris | 0.5 | [5][6] | |

| Klebsiella pneumoniae | 0.5 | [5][6] | |

| Staphylococcus aureus | 0.5 | [5][6] | |

| Copper Picolinate | Staphylococcus aureus | 0.5 | [6] |

| Proteus vulgaris | 0.5 | [6] | |

| Micrococcus luteus | 0.5 | [6] | |

| Cobalt Picolinate | Micrococcus luteus | 0.5 | [5] |

| Bacillus subtilis | 0.5 | [5] | |

| Serratia marcescens | 0.5 | [5] | |

| Klebsiella pneumoniae | 0.5 | [5] | |

| Bacillus cereus | 0.5 | [5] | |

| Manganese Picolinate | Escherichia coli | 0.5 | [5] |

| Micrococcus luteus | 0.5 | [5] | |

| Serratia marcescens | 0.5 | [5] | |

| Bacillus subtilis | 0.5 | [5] | |

| Klebsiella pneumoniae | 0.5 | [5] | |

| Nickel Picolinate | Bacillus subtilis | 0.5 | [6] |

| Micrococcus luteus | 0.5 | [6] | |

| Klebsiella pneumoniae | 0.5 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution protocol for determining the MIC of a test compound.

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound, such as this compound, is dissolved in an appropriate solvent and serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties

Picolinic acid has been shown to modulate immune responses, including enhancing macrophage effector functions and inducing the expression of macrophage inflammatory proteins.[1] This suggests that this compound could also possess anti-inflammatory activities, potentially through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: The canonical NF-κB inflammatory signaling pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

-

Cell Seeding: Macrophage cells are seeded into a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with the test compound at various concentrations for a defined period.

-

Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plate is incubated for 24 hours to allow for NO production.

-

Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reagent, and the absorbance is read on a plate reader.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Conclusion and Future Directions

While direct and extensive research on the antibacterial and anti-inflammatory properties of this compound is still needed, the existing evidence from its parent compound and related derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro antibacterial and anti-inflammatory screening of this compound and its novel derivatives.

-